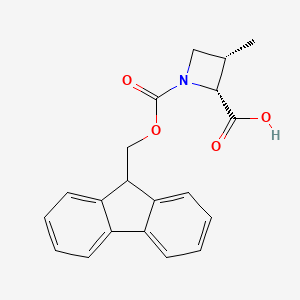
(2-Methoxy-4-methylpyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-methylpyrimidin-5-yl)methanol: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyrimidine ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-methylpyrimidin-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyrimidine and 4-methylpyrimidine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Catalysts and Solvents: The choice of catalysts and solvents is crucial for optimizing reaction efficiency and minimizing by-products.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-4-methylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of appropriate catalysts and solvents.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Methoxy-4-methylpyrimidin-5-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 2-Methoxy-5-(phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison:
- Structural Differences: While (2-Methoxy-4-methylpyrimidin-5-yl)methanol has a pyrimidine ring, the similar compounds listed above have different core structures, such as phenol or aniline derivatives.
- Unique Properties: The presence of the pyrimidine ring in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2-methoxy-4-methylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(4-10)3-8-7(9-5)11-2/h3,10H,4H2,1-2H3 |
InChI Key |
MWVJPVFIMASEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13905594.png)



![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)
![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)
![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)

